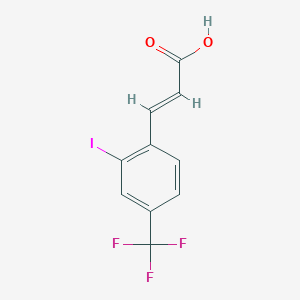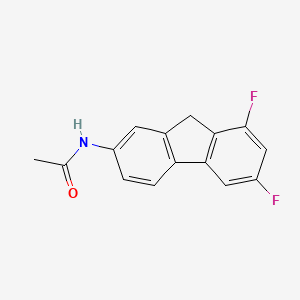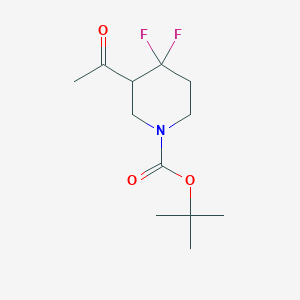![molecular formula C16H12ClNO3 B13125355 9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]- CAS No. 97968-56-4](/img/structure/B13125355.png)
9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications. This compound features a chlorine atom and a hydroxyethylamino group attached to the anthracene-9,10-dione core, which is a common structural motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione typically involves the chlorination of 8-aminoanthracene-9,10-dione followed by the introduction of the hydroxyethyl group. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The subsequent reaction with ethylene oxide or ethylene chlorohydrin introduces the hydroxyethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its role in inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA topoisomerase II. This enzyme is essential for the unwinding and rewinding of DNA during replication and transcription. By inhibiting this enzyme, 1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione can induce DNA damage and apoptosis in rapidly dividing cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: A related anthraquinone derivative used as an anticancer drug.
Doxorubicin: Another anthraquinone-based chemotherapeutic agent.
Emodin: A naturally occurring anthraquinone with various biological activities.
Uniqueness
1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and hydroxyethylamino groups contribute to its reactivity and potential as a therapeutic agent.
Properties
CAS No. |
97968-56-4 |
|---|---|
Molecular Formula |
C16H12ClNO3 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
1-chloro-8-(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12ClNO3/c17-11-5-1-3-9-13(11)16(21)14-10(15(9)20)4-2-6-12(14)18-7-8-19/h1-6,18-19H,7-8H2 |
InChI Key |
HWIHNDBKOOONGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCO)C(=O)C3=C(C2=O)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)
![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)





![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)


